Triphenyltridecylphosphonium Bromide

概述

描述

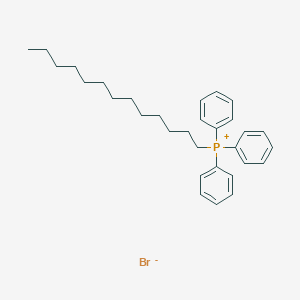

Triphenyltridecylphosphonium Bromide is a quaternary phosphonium salt with the molecular formula C31H42BrP and a molecular weight of 525.54 . This compound is known for its applications in organic synthesis, particularly as a Wittig reagent . It is a solid at room temperature and is soluble in dichloromethane .

准备方法

The synthesis of Triphenyltridecylphosphonium Bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, a common method involves the reaction of triphenylphosphine with tridecyl bromide in a suitable solvent such as toluene or dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

化学反应分析

Triphenyltridecylphosphonium Bromide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often facilitated by reagents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles

Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

Triphenyltridecylphosphonium bromide serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. The compound is often used to synthesize phosphonium salts and other derivatives that are valuable in pharmaceutical chemistry and materials science.

Ultrasound-Assisted Extractive/Oxidative Desulfurization

One of the most notable applications of this compound is as a catalyst in ultrasound-assisted extractive/oxidative desulfurization (UEODS). A recent study demonstrated its effectiveness in removing sulfur compounds from model oil and actual base oil samples. The optimized conditions for desulfurization included:

- Temperature : 50 °C

- Sonication Time : 17.5 minutes

- Ionic Liquid Amount : 2 g

- Oxidant to Sulfur Molar Ratio : 12:1

Under these conditions, the desulfurization efficiency reached approximately 98.96% for dibenzothiophene (DBT) containing model oil . The ionic liquid exhibited good recyclability, maintaining its catalytic activity over multiple cycles, which is crucial for industrial applications .

Kinetic Studies

Kinetic studies have shown that the desulfurization reaction follows pseudo-first-order kinetics, indicating that the reaction rate is dependent on the concentration of sulfur compounds present in the oil . The interaction energy between this compound and sulfur compounds was analyzed using Density Functional Theory (DFT), providing insights into the reaction mechanisms involved .

Environmental Applications

The compound has been explored for its potential use in environmental remediation processes, particularly in extracting hazardous substances from liquid fuels. Its ability to selectively bind to sulfur compounds makes it a promising candidate for reducing sulfur content in fuels, thereby mitigating environmental pollution associated with sulfur emissions from combustion processes .

Data Table: Summary of Applications

Case Studies

-

Desulfurization of Model Oil :

- Researchers optimized conditions for using this compound in UEODS, achieving high desulfurization rates with excellent recyclability.

- The study highlighted the compound's role as both a catalyst and extractant, showcasing its dual functionality in enhancing reaction efficiency.

-

Industrial Feasibility :

- Further investigations into the industrial applicability of this ionic liquid revealed its potential to meet stringent environmental regulations regarding fuel sulfur content.

- Actual base oil samples treated with this compound resulted in sulfur levels dropping below 10 ppm after three cycles of treatment.

作用机制

The mechanism of action of Triphenyltridecylphosphonium Bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes. The reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct .

相似化合物的比较

Triphenyltridecylphosphonium Bromide can be compared to other quaternary phosphonium salts such as:

Triphenylphosphine: A common reagent in organic synthesis, used in similar reactions but with different alkyl groups.

Trihexyl tetradecyl phosphonium bromide: Another quaternary phosphonium salt used in catalysis and extraction processes.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility and reactivity in various chemical processes .

生物活性

Triphenyltridecylphosphonium bromide (TTPB) is a quaternary phosphonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the compound's biological activity, highlighting its efficacy against various bacteria, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a long hydrophobic tridecyl chain attached to a triphenylphosphonium cation, which contributes to its unique biological properties. The positive charge of the phosphonium group allows for easy penetration into bacterial membranes, making it a candidate for antimicrobial applications.

The primary mechanism by which TTPB exhibits antimicrobial activity is through disruption of bacterial cell membranes. The cationic nature of TTPB allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. Studies have shown that TTPB can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

Research has demonstrated that TTPB displays significant antibacterial activity against various strains, including antibiotic-resistant bacteria. For instance, it has been reported to have minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The length of the alkyl chain in phosphonium salts has been shown to influence their antibacterial efficacy, with optimal lengths observed between C10 and C14 .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤ 64 | Effective |

| Escherichia coli | Variable | Effective |

| Bacillus cereus | Variable | Effective |

Case Studies

-

Antibacterial Properties :

A study synthesized a series of phosphonium salts, including TTPB, and evaluated their antibacterial properties. The results indicated that TTPB exhibited strong bactericidal activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the alkyl chain length in enhancing antibacterial activity . -

In Vivo Studies :

In vivo experiments demonstrated that TTPB could promote wound healing in infected models by effectively reducing bacterial load and supporting tissue recovery. This suggests its potential application in clinical settings for treating infections associated with chronic wounds . -

Dual-Action Compounds :

Research on chimeric compounds combining TTPB with traditional antibiotics like chloramphenicol showed enhanced antibacterial effects. These compounds not only inhibited protein synthesis but also disrupted membrane integrity, showcasing a dual-action mechanism that could be beneficial in overcoming antibiotic resistance .

Safety and Toxicity

While TTPB exhibits potent antimicrobial properties, studies have also assessed its cytotoxicity towards human cells. Findings indicate that TTPB has low hemolytic activity and minimal cytotoxic effects on eukaryotic cells at therapeutic concentrations, making it a promising candidate for further development as an antimicrobial agent .

属性

IUPAC Name |

triphenyl(tridecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHPHHAYGJJBHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。